![molecular formula C17H16ClN3O2 B5503098 2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)
2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
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Overview
Description
2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzofuro[3,2-d]pyrimidine family and has been found to exhibit promising biological activity against various diseases. In
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation. Additionally, the compound has been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in the body. The inhibition of these enzymes and receptors leads to the modulation of various signaling pathways and ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity by modulating the immune response and reducing the production of inflammatory cytokines. The compound has also been found to exhibit neuroprotective activity by reducing the production of reactive oxygen species and protecting against neuronal damage.
Advantages and Limitations for Lab Experiments
2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, making it suitable for further research applications. Additionally, the compound has been extensively studied, and its mechanism of action and therapeutic potential are well understood. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One potential direction is the development of new derivatives of the compound with improved properties, such as increased solubility and reduced toxicity. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Finally, the compound could be studied for its potential use in combination therapies with other drugs to improve therapeutic outcomes.
Synthesis Methods
The synthesis of 2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the reaction of 2-ethylbenzofuran-3-carbaldehyde and 2-aminopyrimidine-4-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research applications.
Scientific Research Applications
2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinases, phosphodiesterases, and adenosine receptors. These activities make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-ethyl-N-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-2-14-19-15-12-7-3-4-8-13(12)22-16(15)17(20-14)18-10-11-6-5-9-21-11;/h3-9H,2,10H2,1H3,(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPQYBYKDSOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NCC3=CC=CO3)OC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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